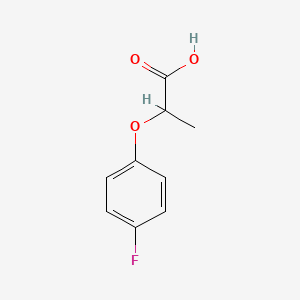

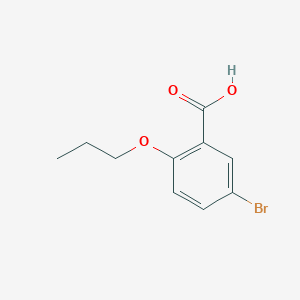

5-Bromo-2-propoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

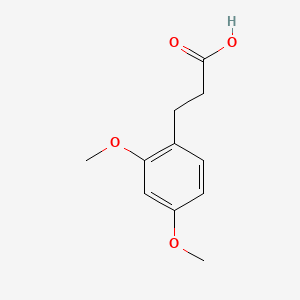

5-Bromo-2-propoxybenzoic acid is a brominated benzoic acid derivative with a propoxy substituent. While the provided papers do not directly discuss 5-Bromo-2-propoxybenzoic acid, they do provide insights into similar brominated benzoic acid compounds and their properties, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives typically involves halogenation reactions. For instance, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid was achieved by brominating 3,5-dihydroxybenzoic acid . Similarly, 5-bromo-2-iodobenzoic acid derivatives were synthesized through condensation reactions . These methods suggest that 5-Bromo-2-propoxybenzoic acid could be synthesized by introducing a propoxy group to a suitable brominated benzoic acid precursor through nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives is characterized by the presence of a bromine atom, which can influence the overall geometry and reactivity of the molecule. For example, the uranyl coordination polymer with 3-bromo-5-iodobenzoic acid features halogen-bonding interactions . The presence of halogen atoms in these compounds can lead to unique structural motifs and supramolecular assemblies.

Chemical Reactions Analysis

Brominated benzoic acids participate in various chemical reactions. The 2-bromobenzoic acids have been used as building blocks for constructing spirobenzolactones and spirobenzolactams through free radical reactions . Additionally, 5-bromo-2-iodobenzoic acid derivatives have been involved in bioactivity studies, indicating their potential in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives can be diverse. For example, lanthanide complexes with 2-bromo-5-methoxybenzoic acid exhibit luminescence and thermodynamic properties . The vibrational and electronic properties of 2-amino-5-bromobenzoic acid were studied using FT-IR, FT-Raman, UV spectra, and DFT calculations . These studies provide a foundation for understanding the properties of 5-Bromo-2-propoxybenzoic acid, which may exhibit similar spectroscopic features and reactivity patterns.

科学的研究の応用

Metabolic Pathways and Toxicity Analysis : A study by Carmo et al. (2005) explored the metabolic pathways of related bromo compounds, providing insights into their metabolism and potential toxic effects in humans and other species. This research is crucial for understanding the biological processing and safety profile of such compounds (Carmo et al., 2005).

Synthesis and Pharmacological Potential : Research by Högberg et al. (1990) focused on the synthesis of 5-substituted derivatives, including those of 5-Bromo-2-propoxybenzoic acid, examining their properties as potential antipsychotic agents. This study contributes to the understanding of the compound's chemical synthesis and its potential application in pharmacology (Högberg et al., 1990).

Preclinical Pharmacokinetics and Toxicity : A 2021 study by Gutiérrez-Sánchez et al. investigated a new derivative of 5-Bromo-2-propoxybenzoic acid, analyzing its pharmacokinetics and acute toxicity in rats. This research is significant for its implications in drug development and safety evaluation (Gutiérrez-Sánchez et al., 2021).

Chemical Synthesis and Biological Activity : Khalifa et al. (1982) reported on the synthesis of bromo derivatives of benzoic acid, which includes methods potentially applicable to 5-Bromo-2-propoxybenzoic acid. Understanding these synthetic pathways is essential for the development of new compounds with desired biological activities (Khalifa et al., 1982).

Herbicide Resistance in Plants : A study by Stalker et al. (1988) explored the use of a gene that confers resistance to bromoxynil, a herbicide, in transgenic tobacco plants. This research provides a perspective on the agricultural applications of bromo compounds and their derivatives (Stalker et al., 1988).

Safety And Hazards

特性

IUPAC Name |

5-bromo-2-propoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKNXSROQAGMTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399246 |

Source

|

| Record name | 5-bromo-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-propoxybenzoic acid | |

CAS RN |

60783-91-7 |

Source

|

| Record name | 5-Bromo-2-propoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60783-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。